molecular formula C18H19N3O2S B2502164 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897467-86-6

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2502164
CAS No.: 897467-86-6
M. Wt: 341.43
InChI Key: TWRXOSCMBNWCAU-UHFFFAOYSA-N
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Description

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the piperazine ring. The final step involves the coupling of the furan ring to the piperazine derivative under specific reaction conditions, such as the use of a suitable catalyst and solvent system. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The specific methods used in industrial production are typically tailored to meet regulatory standards and ensure the safety and efficacy of the compound for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired chemical transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-13-5-6-14-16(12-13)24-18(19-14)21-9-7-20(8-10-21)17(22)15-4-3-11-23-15/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRXOSCMBNWCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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